4-(4-Methylpyridin-3-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylpyridin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-6-7-14-8-12(9)10-2-4-11(5-3-10)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDMVWXEOCVVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 4 Methylpyridin 3 Yl Benzoic Acid
Historical and Current Synthetic Pathways Towards 4-(4-Methylpyridin-3-yl)benzoic acid
Historically, the construction of biaryl linkages often involved classical methods such as the Ullmann condensation, which typically necessitates harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. While effective in certain cases, these methods often suffer from limited substrate scope and functional group tolerance.
The landscape of biaryl synthesis has been dramatically reshaped by the advent of transition metal-catalyzed cross-coupling reactions. Contemporary routes to this compound and its analogs predominantly rely on these powerful catalytic transformations. The Suzuki-Miyaura coupling, in particular, has emerged as a method of choice due to its mild reaction conditions, broad functional group compatibility, and the commercial availability of a wide array of boronic acids and their derivatives. The synthesis of structurally related, industrially significant compounds, such as key intermediates for the tyrosine kinase inhibitor Nilotinib, extensively utilizes such modern catalytic approaches, underscoring their robustness and versatility. chemicalbook.comgoogle.com
Transition Metal-Catalyzed Cross-Coupling Approaches for C-C Bond Formation
The pivotal step in the synthesis of this compound is the formation of the carbon-carbon bond between the 4-methylpyridine (B42270) and benzoic acid moieties. Transition metal catalysis offers the most efficient and selective methods to forge this connection.
Optimization of Suzuki-Miyaura Coupling Conditions
The Suzuki-Miyaura reaction is a highly effective method for the synthesis of this compound, typically involving the palladium-catalyzed coupling of a halopyridine derivative with a substituted phenylboronic acid. A representative synthetic route would be the reaction between 3-halo-4-methylpyridine and 4-carboxyphenylboronic acid. Achieving optimal yields and purity hinges on the careful selection of several reaction parameters.
The choice of palladium precursor and ligand is critical. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with a suitable phosphine (B1218219) ligand are commonly employed. The base plays a crucial role in the transmetalation step, with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) being frequently used. The solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water, is chosen to ensure the solubility of both the organic substrates and inorganic base. Reaction temperature is another key variable that is typically optimized to ensure a reasonable reaction rate without promoting side reactions. rsc.orgnih.govorganic-chemistry.org
| Parameter | Typical Conditions | Rationale for Optimization |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of catalyst and its oxidation state can significantly impact reaction efficiency and rate. |
| Ligand | PPh₃, dppf, SPhos | Ligands stabilize the palladium center and modulate its reactivity, influencing both yield and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and solubility of the base affect the activation of the boronic acid and the overall reaction kinetics. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The solvent system must facilitate the dissolution of all reactants and reagents to ensure an efficient reaction. |
| Temperature | 80-120 °C | Temperature is optimized to balance reaction rate with catalyst stability and prevention of side product formation. |
Exploration of Other Cross-Coupling Reactions for Analog Synthesis
Beyond the Suzuki-Miyaura coupling, a variety of other transition metal-catalyzed reactions can be utilized for the synthesis of this compound and its analogs, offering flexibility in terms of starting material availability and functional group tolerance.
Stille Coupling: This reaction employs organotin reagents and is known for its compatibility with a wide range of functional groups, although the toxicity of the tin compounds is a notable disadvantage. nih.gov
Negishi Coupling: Utilizing highly reactive organozinc reagents, the Negishi coupling can often be performed under milder conditions compared to other cross-coupling methods. googleapis.com
Hiyama Coupling: This reaction involves the use of organosilanes activated by a fluoride (B91410) source. The lower toxicity and higher stability of organosilicon reagents make this an attractive alternative. arborpharmchem.commdpi.com
Multi-Component Reactions in the Synthesis of this compound
Multi-component reactions (MCRs), in which three or more starting materials are combined in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. While a direct MCR for the one-pot synthesis of this compound has not been extensively documented, the principles of MCRs can be applied to rapidly assemble the core heterocyclic structures. For instance, a multi-component strategy could be employed to construct a polysubstituted pyridine (B92270) ring, which could then be elaborated to the final benzoic acid derivative in subsequent steps. google.comgoogleapis.comsigmaaldrich.com
Principles of Green Chemistry in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is paramount for developing environmentally sustainable processes. Key aspects include:
Atom Economy: Cross-coupling reactions generally exhibit high atom economy, as most of the atoms from the starting materials are incorporated into the final product.
Solvent Selection: There is a growing emphasis on replacing traditional volatile organic compounds with greener solvents. Many modern Suzuki-Miyaura protocols have been developed to be effective in aqueous media. rsc.org
Energy Efficiency: The development of catalysts that operate effectively at lower temperatures can significantly reduce the energy consumption of the synthesis.
Scalable Synthesis and Process Chemistry Considerations for the Compound
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of various process chemistry parameters to ensure safety, efficiency, and economic viability. For a molecule like this compound, which has potential applications as a pharmaceutical intermediate, these considerations are particularly important.
Key factors for a scalable synthesis include the cost and availability of raw materials, the safety profile of the reaction, the ease of product isolation and purification, and the management of waste streams. Crystallization is often the preferred method for purification on a large scale due to its efficiency and ability to provide high-purity products. The patent literature concerning the synthesis of related compounds often details extensive process development to optimize reaction conditions for large-scale production, including workup procedures that are amenable to industrial settings. google.comgoogle.com
Despite a comprehensive search for scholarly articles, crystallographic databases, and spectroscopic data, no specific experimental data for the compound “this compound” could be located in the public domain. Searches for its single-crystal X-ray diffraction data, molecular conformation, intermolecular hydrogen bonding networks, polymorphism, co-crystallization studies, as well as high-resolution solution and solid-state NMR, FT-IR, and Raman spectra, did not yield any published research or datasets.
Therefore, it is not possible to generate the requested article with the specified detailed structural and spectroscopic analysis. The foundational scientific data required to address the outlined sections and subsections for "this compound" is not available in the searched resources.
Sophisticated Structural Elucidation and Solid State Characterization of 4 4 Methylpyridin 3 Yl Benzoic Acid
Advanced Spectroscopic Investigations of 4-(4-Methylpyridin-3-yl)benzoic acid
Ultrafast Electronic Spectroscopy for Excited State Dynamics
Ultrafast electronic spectroscopy, such as femtosecond transient absorption, would be instrumental in understanding the photophysical and photochemical properties of this compound. These techniques can probe the dynamics of excited electronic states on incredibly short timescales. For a related compound, benzoic acid, time-resolved infrared absorption spectroscopy has been used to examine its photolysis in solution. nih.govresearchgate.net Such studies reveal that solvent interactions can significantly modify the relaxation pathways of the excited state. nih.govresearchgate.net
For this compound, this technique could elucidate processes such as intramolecular charge transfer, intersystem crossing, and internal conversion. The presence of the electron-donating methyl group and the pyridine (B92270) ring, capable of protonation or hydrogen bonding, would likely lead to complex excited-state behavior. A hypothetical study might involve exciting the molecule with a UV laser pulse and monitoring the subsequent changes in absorption over time.
Table 1: Hypothetical Transient Species and Lifetimes for this compound
| Transient Species | Wavelength (nm) | Lifetime (ps) | Assignment |
| S₁ State | 450-550 | 10-100 | π-π* transition |
| T₁ State | 550-650 | >1000 | Intersystem crossing |
| Charge Transfer State | 600-700 | 1-10 | Solvent-dependent |
This table is illustrative and based on typical values for similar aromatic compounds.
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Purity
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides a unique fingerprint for a given crystalline phase, allowing for identification and assessment of bulk purity. The PXRD pattern of a microcrystalline powder of this compound would consist of a series of peaks at specific diffraction angles (2θ), which are determined by the crystal lattice parameters.
Table 2: Representative PXRD Peak List for a Crystalline Organic Acid
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 45 |
| 20.8 | 4.27 | 80 |
| 25.1 | 3.54 | 60 |
This data is representative and does not correspond to the title compound.
Electron Microscopy and Diffraction Techniques for Nanocrystalline Forms
When this compound is prepared in nanocrystalline form, electron microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) become essential for characterization. These methods provide direct visualization of the nanoparticle morphology, size distribution, and state of aggregation.
In conjunction with imaging, Selected Area Electron Diffraction (SAED) can be used to determine the crystallinity and crystal structure of individual nanoparticles. A SAED pattern from a single nanocrystal will show a regular array of spots, which can be indexed to a specific crystal lattice. For polycrystalline nanoparticles, the SAED pattern will consist of concentric rings, from which lattice spacings can also be determined.
The detailed characterization of nanocrystalline forms is crucial as the properties of materials at the nanoscale can differ significantly from their bulk counterparts.
Coordination Chemistry of 4 4 Methylpyridin 3 Yl Benzoic Acid: from Discrete Complexes to Extended Frameworks
Ligand Design and Coordination Modes of 4-(4-Methylpyridin-3-yl)benzoic acid
This compound is a bifunctional organic ligand that features a carboxylate group attached to a phenyl ring, which is in turn linked to a 4-methylpyridine (B42270) moiety. The presence of both a hard oxygen donor in the carboxylate group and a softer nitrogen donor in the pyridine (B92270) ring makes it a versatile building block for constructing a variety of coordination compounds. nih.gov The relative orientation of these two functional groups allows for the formation of diverse structural motifs, from simple discrete molecules to complex extended frameworks.
Carboxylate Functionality as a Primary Coordination Site
The carboxylate group is a well-established coordination site in the formation of metal-organic frameworks (MOFs) and other coordination polymers. Upon deprotonation, the carboxylate anion can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. The specific coordination mode is influenced by several factors, such as the nature of the metal ion, the solvent system used, and the presence of other coordinating ligands. In the context of this compound, the carboxylate group is expected to be the primary coordination site for a wide range of metal ions, particularly for hard Lewis acids like lanthanide ions. nih.gov
Potential Coordination Modes of the Carboxylate Group
| Coordination Mode | Description |
|---|---|
| Monodentate | One oxygen atom of the carboxylate group binds to a single metal center. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. |
Pyridine Nitrogen as a Secondary or Co-Ligand Site
The nitrogen atom of the pyridine ring in this compound provides a secondary coordination site. Pyridine and its derivatives are common ligands in coordination chemistry, known for forming stable complexes with a variety of transition metals. nih.gov The methyl group at the 4-position of the pyridine ring can influence its electronic properties and steric hindrance, which in turn can affect the coordination geometry and stability of the resulting metal complexes. The pyridine nitrogen is considered a softer donor site compared to the carboxylate oxygen, making it a preferential binding site for softer metal ions according to the Hard and Soft Acids and Bases (HSAB) principle. nih.gov
Ambidentate and Bridging Coordination Capabilities
The presence of two distinct donor sites allows this compound to act as an ambidentate ligand, capable of binding to a single metal center through either the carboxylate oxygen or the pyridine nitrogen. More commonly, it functions as a bridging ligand, connecting two or more metal centers to form dimers, oligomers, or extended one-, two-, or three-dimensional coordination polymers. The flexibility of the phenyl-pyridine linkage allows the ligand to adopt various conformations, facilitating the formation of diverse network topologies. This bridging capability is fundamental to the construction of metal-organic frameworks with desired properties.
Synthesis and Structural Characterization of Discrete Metal Complexes
While specific research on the synthesis and structural characterization of discrete metal complexes solely with this compound is not extensively documented in publicly available literature, general principles of coordination chemistry allow for predictions of their formation and structure. The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid. The resulting products can be characterized by techniques such as single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis.
Investigations of Transition Metal Complexes with this compound
Transition metals, with their variable oxidation states and coordination geometries, are expected to form a wide array of complexes with this compound. The coordination environment around the metal center would be determined by the metal-to-ligand ratio, the coordination preferences of the metal ion, and the reaction conditions. For instance, metals that favor octahedral geometry might coordinate to multiple ligands, leading to the formation of mononuclear or polynuclear complexes. The interplay between the carboxylate and pyridine coordination can lead to interesting magnetic and electronic properties in these complexes.
Hypothetical Transition Metal Complexes
| Metal Ion | Potential Geometry | Potential Formulation |
|---|---|---|
| Cu(II) | Square Planar, Octahedral | [Cu(L)2], [Cu(L)2(H2O)2] |
| Zn(II) | Tetrahedral, Octahedral | [Zn(L)2], [Zn(L)2(H2O)2] |
| Co(II) | Tetrahedral, Octahedral | [Co(L)2], [Co(L)2(H2O)2] |
(L represents the deprotonated form of this compound)
Study of Lanthanide and Actinide Coordination Architectures
Lanthanide and actinide ions are hard Lewis acids and typically exhibit high coordination numbers. nih.gov Their coordination chemistry is dominated by electrostatic interactions, showing a strong preference for oxygen-donor ligands. Consequently, in complexes with this compound, these f-block elements are expected to coordinate primarily to the carboxylate group. The pyridine nitrogen might remain uncoordinated or interact with other species in the crystal lattice. The large ionic radii of lanthanides and actinides can accommodate multiple ligands, potentially leading to the formation of high-nuclearity clusters or extended frameworks with interesting luminescent or magnetic properties. nih.gov
In-depth Literature Search Yields No Publicly Available Research on the Coordination Chemistry of this compound
A comprehensive and thorough search of scientific databases and scholarly articles has revealed no publicly available research specifically detailing the coordination chemistry of the compound “this compound.” Consequently, information regarding its use in the design and construction of metal-organic frameworks (MOFs) and coordination polymers (CPs), including synthesis strategies, network topologies, and intrinsic properties, is not present in the accessible scientific literature.
Efforts to locate studies on the hydrothermal and solvothermal synthesis, modulation of network topology, and the role of auxiliary ligands involving this specific compound were unsuccessful. Similarly, the search for data on the luminescent properties, energy transfer mechanisms, and magnetic exchange interactions within coordination materials derived from this compound yielded no results.
This absence of information prevents the construction of a scientifically accurate article based on the provided outline, as no research findings, data tables, or detailed discussions are available for this particular chemical compound. The scientific community has extensively investigated related pyridyl-benzoic acid ligands, but research on the specific isomer this compound has not been published or indexed in the searched repositories.
Intrinsic Properties of this compound-Based Coordination Materials
Redox Properties and Electrochemistry of Metal Complexes
A comprehensive review of scientific literature reveals a notable gap in the experimental data concerning the redox properties and electrochemical behavior of metal complexes specifically incorporating the ligand this compound. To date, there are no published studies detailing the cyclic voltammetry or other electrochemical analyses of discrete molecular complexes or extended metal-organic frameworks (MOFs) synthesized from this particular ligand.
In related systems involving pyridyl-carboxylate ligands, the redox behavior is often complex and can involve both metal-centered and ligand-centered electron transfer events. For instance, in complexes with electroactive transition metals such as iron, copper, or cobalt, reversible or quasi-reversible redox waves corresponding to metal-based couples (e.g., Fe(II)/Fe(III) or Cu(I)/Cu(II)) are typically observed. The precise potentials at which these events occur are sensitive to the substituents on the pyridine and benzene (B151609) rings of the ligand.
The introduction of a methyl group at the 4-position of the pyridine ring in this compound would be expected to have an electron-donating effect. This inductive effect could potentially stabilize higher oxidation states of the coordinated metal ion, leading to a cathodic (less positive) shift in its oxidation potential compared to analogous complexes with unsubstituted pyridyl-carboxylate ligands. Conversely, it might make the reduction of the metal center more difficult, resulting in a cathodic shift for reduction potentials as well.
However, without direct experimental investigation through techniques like cyclic voltammetry, differential pulse voltammetry, or spectroelectrochemistry for complexes of this compound, any discussion of their redox properties remains speculative. Future research in this area would be necessary to elucidate the electrochemical profiles of these compounds, determine their redox potentials, and understand the mechanisms of their electron transfer reactions. Such studies would be invaluable for assessing their potential applications in areas like catalysis, sensing, and electrochromic materials.
Due to the absence of specific research findings, no data tables on the redox properties of metal complexes with this compound can be provided at this time.
Supramolecular Chemistry and Self Assembly of 4 4 Methylpyridin 3 Yl Benzoic Acid
Engineering Supramolecular Assemblies via Hydrogen Bonding Interactions
There is no specific information available in the searched literature detailing the engineering of supramolecular assemblies of 4-(4-Methylpyridin-3-yl)benzoic acid through hydrogen bonding. In principle, the molecule possesses both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine (B92270) nitrogen atom (a hydrogen bond acceptor), which are functionalities well-known to participate in robust hydrogen bonding interactions. These interactions are fundamental in guiding the self-assembly of molecules into larger, ordered structures. For many related benzoic acid and pyridine derivatives, the formation of hydrogen-bonded dimers, chains, and more complex networks is a common feature, often dictating the final crystal packing.
Co-crystal Formation and Supramolecular Synthon Design
There are no specific reports on the co-crystal formation or supramolecular synthon design involving this compound. Co-crystals are multi-component crystals held together by non-covalent interactions, and their design often relies on the concept of supramolecular synthons—robust and predictable patterns of intermolecular interactions. Given the functional groups present in this compound, potential synthons could include the acid-pyridine heterosynthon, a well-established interaction in co-crystal engineering. The formation of co-crystals could be a viable strategy to modify the physicochemical properties of this compound.
Formation of One-, Two-, and Three-Dimensional Supramolecular Architectures
No literature detailing the formation of one-, two-, or three-dimensional supramolecular architectures of this compound was identified. The dimensionality of a supramolecular assembly is determined by the nature and directionality of the intermolecular interactions. For instance, strong, directional hydrogen bonds might lead to the formation of one-dimensional chains, which could then be further organized into two- or three-dimensional structures through weaker interactions like π-π stacking or van der Waals forces.
Host-Guest Chemistry and Molecular Recognition in this compound Systems
There is no available research on the host-guest chemistry or molecular recognition properties of systems based on this compound. Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. The specificity of this interaction is known as molecular recognition. While the structure of this compound does not inherently suggest it would act as a host for many guests, its self-assembled structures could potentially create cavities capable of encapsulating smaller molecules.
Stimuli-Responsive Supramolecular Materials Based on the Compound
No studies concerning stimuli-responsive supramolecular materials based on this compound were found. Stimuli-responsive materials are "smart" materials that can change their properties in response to external stimuli such as light, heat, or pH. The pyridine and carboxylic acid moieties in the compound could potentially impart pH-responsiveness to its supramolecular assemblies, as changes in pH would alter their protonation state and, consequently, the intermolecular interactions.
Theoretical and Computational Investigations of 4 4 Methylpyridin 3 Yl Benzoic Acid
Molecular Dynamics (MD) Simulations for Solution Behavior and Interfacial Interactions
No MD simulation studies have been reported that would describe the behavior of this compound in solution or its interactions at interfaces.
Quantum Chemical Calculations for Protonation Equilibria and Acidity Constants
There are no published quantum chemical calculations determining the protonation equilibria or predicting the acidity constant (pKa) for 4-(4-Methylpyridin-3-yl)benzoic acid.
Computational Modeling of Coordination Modes and Metal-Ligand Binding Energies
No computational models investigating the coordination of this molecule with metal ions or calculating the energies of such bonds are available in the current body of scientific literature.
Further research and computational studies would be necessary to generate the specific data required to fulfill the detailed article structure.
In Silico Design of Functional Derivatives and Analogs
The in silico design of functional derivatives and analogs of this compound represents a crucial step in the rational drug discovery process. By employing computational methodologies, it is possible to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds, thereby guiding synthetic efforts toward molecules with a higher probability of success. This approach allows for the systematic exploration of chemical space around the core scaffold of this compound to optimize its therapeutic potential.
The design of novel derivatives often begins with the identification of a biological target. For the purpose of this theoretical investigation, let us consider a hypothetical protein kinase target. The in silico design process would typically involve several key stages, including structure-activity relationship (SAR) analysis, pharmacophore modeling, virtual screening, and molecular docking studies.
Structure-Activity Relationship (SAR) Guided Design:
A foundational step in the design of new analogs is the analysis of the structure-activity relationships of existing related compounds. While specific SAR data for this compound is not extensively available in the public domain, principles can be extrapolated from studies on analogous structures such as other pyridinylbenzoic acid derivatives. Key modifications would focus on the three main components of the molecule: the benzoic acid ring, the pyridine (B92270) ring, and the methyl group.
Benzoic Acid Moiety: The carboxylic acid group is a key feature, likely involved in hydrogen bonding interactions with the target protein. Modifications could include its replacement with bioisosteres such as tetrazole or hydroxamic acid to explore alternative binding modes or improved pharmacokinetic profiles. Additionally, substitution on the benzoic acid ring could be explored to enhance potency or selectivity. For instance, the introduction of small electron-withdrawing or electron-donating groups could modulate the pKa of the carboxylic acid and influence its binding affinity.
Pyridine Ring: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. The electronic properties of the ring can be tuned by introducing substituents. Furthermore, isosteric replacement of the pyridine ring with other heterocycles like pyrimidine (B1678525), pyrazine, or even non-aromatic rings could be investigated to probe the importance of the aromaticity and the position of the nitrogen atom for biological activity.
Methyl Group: The methyl group on the pyridine ring provides a lipophilic interaction point. Its replacement with other small alkyl groups (e.g., ethyl, propyl) or polar groups (e.g., methoxy, hydroxyl) could be systematically explored to understand the steric and electronic requirements in this region of the molecule.
Pharmacophore Modeling and Virtual Screening:
Based on the known inhibitors of the hypothetical protein kinase target and the structural features of this compound, a pharmacophore model can be generated. This model would define the essential three-dimensional arrangement of chemical features required for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
This pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds (e.g., ZINC, Chembl) to identify novel scaffolds that match the pharmacophoric features but possess a different core structure. This "scaffold hopping" approach can lead to the discovery of novel chemical series with potentially improved properties.
Molecular Docking and Scoring:
To refine the designed derivatives and the hits from virtual screening, molecular docking simulations would be performed. This involves predicting the binding pose and affinity of the designed ligands within the active site of the target protein. The results of molecular docking can provide valuable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to the binding affinity.
The following table presents a hypothetical set of designed analogs of this compound and their predicted binding affinities against our hypothetical protein kinase target, based on a simulated molecular docking study.
| Compound ID | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Parent | This compound | -7.5 | H-bond with Lys78 (carboxylic acid), Pi-stacking with Phe145 (pyridine) |
| Analog-1 | Replacement of carboxylic acid with tetrazole | -7.8 | H-bond with Lys78 and Arg172 (tetrazole) |
| Analog-2 | Addition of a fluoro group at the 2-position of the benzoic acid ring | -8.2 | H-bond with Lys78, additional halogen bond with Ser146 |
| Analog-3 | Replacement of the methyl group with a trifluoromethyl group | -8.5 | Enhanced hydrophobic interaction in the pocket |
| Analog-4 | Replacement of the pyridine ring with a pyrimidine ring | -7.2 | Altered H-bonding geometry with the protein backbone |
| Analog-5 | Addition of a hydroxyl group to the methyl group | -7.9 | New H-bond with Glu95 |
This is a table of hypothetical data for illustrative purposes.
Lead Optimization and ADMET Prediction:
The most promising virtual hits and designed analogs would then be subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Computational models can predict various pharmacokinetic and toxicological properties, such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for off-target effects. This early assessment of drug-like properties helps to prioritize compounds for synthesis and biological testing, reducing the likelihood of late-stage failures.
The following table shows a hypothetical ADMET profile for a selection of the designed analogs.
| Compound ID | Predicted Oral Bioavailability (%) | Predicted Blood-Brain Barrier Penetration | Predicted Metabolic Stability (t½ in min) |
| Parent | 65 | Low | 45 |
| Analog-1 | 70 | Low | 55 |
| Analog-2 | 68 | Moderate | 40 |
| Analog-3 | 60 | High | 75 |
| Analog-5 | 75 | Low | 30 |
This is a table of hypothetical data for illustrative purposes.
Lack of Publicly Available Research Data for this compound in Specified Applications
Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is a notable absence of specific research pertaining to the applications of the chemical compound This compound in the fields of functional materials and catalysis as outlined in the requested article structure.
The investigation sought to uncover detailed findings on the catalytic and chemical sensing applications of this specific compound. The search included targeted queries for its use in:
Catalytic Applications: Specifically, its incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) for heterogeneous catalysis, its use in discrete metal complexes for homogeneous catalysis, and mechanistic studies of catalytic reactions such as C-H activation or oxidation.
Chemical Sensing Mechanisms: Its role in materials designed for the detection of metal ions and small molecules through luminescence quenching or enhancement, and its application in electrochemical or optical sensing.
Consequently, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for "this compound." The creation of such an article would require speculative information, which would contradict the principles of scientific accuracy.
This finding suggests that "this compound" may be a novel compound or a molecule that has not yet been explored for the advanced applications specified. Future research may uncover the potential of this compound in functional materials and catalysis, but at present, the necessary data to construct the requested article is not available in the public domain.
Applications of 4 4 Methylpyridin 3 Yl Benzoic Acid in Functional Materials and Catalysis Research
Research on Adsorption and Separation Materials
The distinct structural characteristics of 4-(4-Methylpyridin-3-yl)benzoic acid, featuring both a carboxylic acid group and a nitrogen-containing pyridine (B92270) ring, make it an excellent candidate for the construction of porous materials such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are at the forefront of research for adsorption and separation technologies.
Gas Adsorption Properties and Separation Efficiencies of MOF/CPs
While direct studies on MOFs and CPs exclusively synthesized with this compound are not extensively documented in publicly available literature, research on analogous pyridine-carboxylic acid ligands provides a strong basis for its potential. For instance, MOFs constructed from similar ligands, such as 3-nitro-4-(pyridin-4-yl)benzoic acid, have demonstrated notable gas adsorption capabilities. One such cadmium-based MOF exhibited significant selectivity for carbon dioxide over nitrogen. The introduction of a methyl group, as in this compound, could further enhance selectivity by modifying the pore environment and surface chemistry of the resulting framework. The interplay between the methyl group and the pyridine and benzoic acid moieties can create specific binding sites that preferentially interact with certain gas molecules, a key factor in developing efficient gas separation materials.
The design and synthesis of MOFs allow for tunable pore sizes and functionalities, which are critical for selective gas adsorption. The rigid structure of this compound can contribute to the formation of robust frameworks with permanent porosity, essential for applications in industrial gas separation and storage.
Liquid-Phase Adsorption for Environmental Remediation Studies
The principles that make this compound a promising candidate for gas separation also apply to its potential use in liquid-phase adsorption for environmental remediation. MOFs and CPs derived from this ligand could be designed to selectively adsorb pollutants from aqueous solutions. The aromatic rings of the benzoic acid and pyridine components can interact with organic pollutants through π-π stacking interactions, while the carboxylate and pyridine functional groups can act as binding sites for heavy metal ions.
The versatility of MOF synthesis allows for the incorporation of various metal ions, which can influence the adsorption properties of the final material. For example, zinc-based MOFs are often explored for biomedical applications due to their biocompatibility, a property that could also be advantageous in environmental contexts. The development of materials based on this compound could lead to effective adsorbents for the removal of a wide range of contaminants from water.
Potential in Bio-inspired and Mechanistic Biological Studies (excluding direct clinical applications)
Beyond materials science, the chemical structure of this compound lends itself to investigations in bio-inspired and mechanistic biological studies. Its ability to coordinate with metal ions and participate in hydrogen bonding makes it a valuable tool for probing molecular interactions.
Investigation of Ligand-Biomolecule Binding Mechanisms at the Molecular Level
The study of how small molecules bind to biomolecules is fundamental to understanding biological processes and for the rational design of new therapeutic agents. This compound can serve as a model ligand in such studies. Its defined structure allows for the systematic investigation of how the spatial arrangement of functional groups influences binding affinity and selectivity. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can be a hydrogen bond donor or can be deprotonated to interact with positively charged residues on a protein surface.
By systematically modifying the structure of this compound and observing the effects on binding to a target biomolecule, researchers can gain detailed insights into the molecular recognition process. This knowledge is crucial for developing a deeper understanding of enzyme mechanisms and receptor signaling pathways.
Design of Biocompatible Scaffolds Incorporating the Compound
In the field of tissue engineering, there is a significant need for biocompatible scaffolds that can support cell growth and tissue regeneration. MOFs are being increasingly explored for this purpose due to their high porosity and tunable properties. The incorporation of this compound into biocompatible scaffolds, particularly those based on biologically relevant metal ions like zinc, is a promising area of research.
Such scaffolds could be designed to have a high surface area for cell adhesion and proliferation. Furthermore, the porous nature of these materials could allow for the loading and controlled release of growth factors or other bioactive molecules to promote tissue repair. The chemical functionality of the this compound ligand could also be leveraged to attach specific signaling molecules to the scaffold surface, thereby guiding cell behavior. The development of such "smart" scaffolds is a key goal in regenerative medicine.
Derivatization, Functionalization, and Structure Activity Relationship Studies of 4 4 Methylpyridin 3 Yl Benzoic Acid
Synthesis and Characterization of Ester and Amide Derivatives
The carboxylic acid functional group on the benzoic acid moiety is a versatile handle for derivatization. Hypothetically, ester and amide derivatives could be synthesized through standard condensation reactions.
Esterification: The synthesis of esters would typically involve the reaction of 4-(4-Methylpyridin-3-yl)benzoic acid with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents.
Amidation: Similarly, amide derivatives could be prepared by activating the carboxylic acid (e.g., conversion to an acyl chloride or using peptide coupling reagents) followed by the addition of a desired primary or secondary amine.
Without experimental validation, a data table of such derivatives with their corresponding characterization data (e.g., melting points, spectroscopic information) cannot be compiled.
Functionalization of the Pyridine (B92270) Ring for Tunable Electronic and Steric Properties
The pyridine ring offers several avenues for functionalization. The nitrogen atom can be oxidized to an N-oxide, which can then facilitate further substitutions on the ring. The methyl group is also a potential site for modification, for instance, through radical halogenation and subsequent nucleophilic substitution. However, no studies detailing these transformations on this compound have been found.
Systematic Introduction of Substituents on the Benzoic Acid Moiety
Introducing substituents onto the benzoic acid portion of the molecule would likely be achieved by either employing a substituted 4-halobenzoic acid in a cross-coupling reaction to form the central biaryl linkage or through electrophilic aromatic substitution on the pre-formed this compound. The regioselectivity of such a substitution would be governed by the directing effects of the existing substituents. Again, the literature lacks specific examples of these modifications.
Structure-Property Relationship (SPR) Studies of this compound Analogs for Enhanced Performance
Structure-property relationship studies are a cornerstone of modern drug discovery and materials science. Such studies involve the systematic synthesis of a series of analogs and the evaluation of their biological activity or physical properties. The goal is to elucidate the relationship between chemical structure and the observed properties. Given the lack of synthesized analogs and any reported applications for this compound, no such SPR studies are available.
Conclusions and Future Research Trajectories for 4 4 Methylpyridin 3 Yl Benzoic Acid
Recapitulation of Principal Research Findings and Scientific Impact
A thorough review of scientific databases reveals no principal research findings or documented scientific impact directly associated with 4-(4-Methylpyridin-3-yl)benzoic acid. Its existence is noted in some chemical supplier catalogs, but peer-reviewed studies on its synthesis, characterization, or application are absent. This lack of data means its impact on the scientific community is, at present, negligible. The true value of this compound is yet to be discovered through foundational research.
Identification of Outstanding Research Challenges and Opportunities
The primary challenge concerning this compound is the complete absence of foundational data. This void, however, creates a landscape ripe with opportunities for original research. Key areas for investigation include:
Synthesis: Developing a novel, efficient, and scalable synthetic route to produce this compound is the first critical step. Exploring various cross-coupling methodologies, such as the Suzuki or Negishi coupling, could be a promising starting point.
Structural Characterization: Once synthesized, a comprehensive structural analysis using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry will be essential to confirm its molecular geometry and electronic properties.
Physicochemical Properties: Basic physicochemical parameters, including solubility, pKa, and thermal stability, are unknown and need to be determined to understand the compound's behavior and potential applications.
Biological Activity Screening: Given the prevalence of pyridinylbenzoic acid scaffolds in pharmacologically active molecules, screening this compound for various biological activities (e.g., anticancer, anti-inflammatory, antimicrobial) could unveil potential therapeutic applications.
Emerging Paradigms and Interdisciplinary Outlook for the Compound
While no paradigms have emerged for this specific compound, its constituent parts—a substituted pyridine (B92270) ring and a benzoic acid moiety—are cornerstones in various scientific disciplines. An interdisciplinary approach will be crucial to unlocking its potential.
Medicinal Chemistry: The structural motif is common in drug discovery. Future research could focus on its potential as a kinase inhibitor, a common application for related structures.
Materials Science: The rigid, aromatic structure of this compound could make it a candidate for the synthesis of novel polymers, metal-organic frameworks (MOFs), or liquid crystals with unique photophysical or electronic properties.
Coordination Chemistry: The pyridine nitrogen and the carboxylic acid group provide potential coordination sites for metal ions, suggesting its utility as a ligand in the development of new catalysts or functional inorganic materials.
Strategic Directions for Future Explorations in Synthesis, Structure, and Function
A strategic roadmap for the future exploration of this compound should be systematic and multi-faceted.
| Research Phase | Objectives | Key Methodologies |
| Phase 1: Synthesis & Characterization | Develop and optimize a reliable synthetic route. Confirm the structure and purity of the compound. | Suzuki-Miyaura coupling, Sonogashira coupling, NMR, Mass Spectrometry, X-ray Crystallography. |
| Phase 2: Physicochemical Profiling | Determine key physical and chemical properties. | UV-Vis Spectroscopy, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Potentiometric titration. |
| Phase 3: Preliminary Functional Screening | Broad screening for biological activity and material properties. | High-throughput screening (HTS) against various biological targets, Photoluminescence spectroscopy, Cyclic voltammetry. |
| Phase 4: Targeted Research & Development | In-depth investigation of promising activities or properties identified in Phase 3. | Lead optimization in medicinal chemistry, Device fabrication in materials science, Mechanistic studies. |
Q & A
Q. What are the optimal synthetic routes for 4-(4-methylpyridin-3-yl)benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound can be achieved via Suzuki-Miyaura coupling or Friedel-Crafts acylation. For Suzuki coupling, key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling between boronic acids and halopyridines.
- Solvent optimization : Use DMF or THF under inert atmospheres to prevent side reactions.
- Temperature control : 80–110°C for 12–24 hours to ensure complete conversion .
Post-synthesis, purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yields typically range from 60–85%, depending on substituent steric effects .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF | 78 | 95 |
| Friedel-Crafts | AlCl₃ | DCM | 65 | 88 |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group orientation?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures using SHELX software for refinement, focusing on bond angles and torsion metrics to confirm pyridine-benzoic acid spatial arrangement .
- NMR spectroscopy : Analyze ¹H and ¹³C NMR for diagnostic peaks (e.g., pyridine protons at δ 8.5–9.0 ppm; carboxylic acid proton at δ 12–13 ppm). COSY and NOESY confirm through-space interactions .
- FT-IR : Carboxylic acid C=O stretch at ~1680–1700 cm⁻¹ and pyridine ring vibrations at 1600 cm⁻¹ .
Intermediate Research Questions
Q. What strategies mitigate challenges in purifying this compound derivatives?
- Methodological Answer :
- Acid-base extraction : Leverage the compound’s acidity (pKa ~4.5) by precipitating in acidic conditions (pH 2–3) and re-dissolving in basic buffers (pH 8–9) .
- HPLC : Use reverse-phase C18 columns with gradient elution (0.1% TFA in acetonitrile/water) to separate polar byproducts .
- Chelation traps : Add EDTA to sequester metal impurities from catalytic residues .
Q. How do solvent polarity and pH affect the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solvent selection : DMSO (10–20% v/v) for stock solutions; dilute in PBS (pH 7.4) to minimize aggregation.
- pH-dependent stability : Carboxylic acid deprotonation above pH 5 increases aqueous solubility but may alter binding kinetics. Monitor degradation via LC-MS over 48 hours .
Advanced Research Questions
Q. What computational and experimental approaches resolve contradictions between predicted and observed bioactivity in SAR studies?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinase domains). Compare binding poses with mutagenesis data to validate key residues .
- Free-energy perturbation (FEP) : Quantify ΔΔG for methylpyridine substitutions to explain discrepancies in IC₅₀ values .
- Crystallographic fragment screening : Identify allosteric binding pockets missed by docking .
Q. How can crystallographic data guide the design of analogs with improved target selectivity?
- Methodological Answer :
- Electron density maps : Identify underutilized hydrogen-bonding regions (e.g., meta-substitutions on benzoic acid) using SHELXL-refined structures .
- Thermal displacement parameters (B-factors) : Target rigid regions (low B-factors) for substitutions to maintain binding geometry .
- Twinned data refinement : Apply SHELXD for high-throughput analysis of co-crystallized analogs .
Q. What mechanistic insights explain the compound’s dual inhibition of COX-2 and PDGFR-β?
- Methodological Answer :
- Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition.
- Fluorescence polarization : Measure displacement of reference ligands (e.g., celecoxib for COX-2) to confirm binding site overlap .
- CRISPR knockouts : Validate target specificity in PDGFR-β⁻/− cell lines .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility versus in vivo efficacy?
- Methodological Answer :
- DSC/TGA : Characterize polymorphic forms affecting solubility. Amorphous dispersions with PVP-VA64 improve bioavailability .
- PK/PD modeling : Correlate plasma concentrations (LC-MS/MS) with target engagement (radioligand assays) to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
